N'-(1-methylpiperidin-4-ylidene)-3-(phenylsulfanyl)propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(1-methyl-4-piperidinylidene)-3-(phenylsulfanyl)propanohydrazide is a chemical compound with a complex structure that includes a piperidine ring, a phenylsulfanyl group, and a propanohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-methyl-4-piperidinylidene)-3-(phenylsulfanyl)propanohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-methyl-4-piperidone with phenylsulfanylpropanohydrazide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of N’-(1-methyl-4-piperidinylidene)-3-(phenylsulfanyl)propanohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(1-methyl-4-piperidinylidene)-3-(phenylsulfanyl)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N’-(1-methyl-4-piperidinylidene)-3-(phenylsulfanyl)propanohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N’-(1-methyl-4-piperidinylidene)-3-(phenylsulfanyl)propanohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-methyl-N’-(1-methyl-4-piperidinylidene)benzohydrazide
- 2-methyl-N’-(1-methyl-4-piperidinylidene)benzohydrazide
Uniqueness
N’-(1-methyl-4-piperidinylidene)-3-(phenylsulfanyl)propanohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring, phenylsulfanyl group, and propanohydrazide moiety sets it apart from other similar compounds, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C15H21N3OS |
---|---|
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
N-[(1-methylpiperidin-4-ylidene)amino]-3-phenylsulfanylpropanamide |
InChI |
InChI=1S/C15H21N3OS/c1-18-10-7-13(8-11-18)16-17-15(19)9-12-20-14-5-3-2-4-6-14/h2-6H,7-12H2,1H3,(H,17,19) |
InChI-Schlüssel |
LTKNKXFDISRKEQ-UHFFFAOYSA-N |
SMILES |
CN1CCC(=NNC(=O)CCSC2=CC=CC=C2)CC1 |
Kanonische SMILES |
CN1CCC(=NNC(=O)CCSC2=CC=CC=C2)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.